molecular formula C12H11N5O4 B10895171 N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B10895171
M. Wt: 289.25 g/mol
InChI Key: XFMLVAVWVXZAFN-UHFFFAOYSA-N
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Description

N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound that features a pyrazole ring and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride . This intermediate is then reacted with 4-nitrobenzenecarboximidamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products

    Reduction of the nitro group: This yields the corresponding amine derivative.

    Substitution on the pyrazole ring: This can yield various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to various biological effects . The pyrazole ring can also interact with enzymes and receptors, modulating their activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its combination of a pyrazole ring and a nitrobenzene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C12H11N5O4/c1-16-7-9(6-14-16)12(18)21-15-11(13)8-2-4-10(5-3-8)17(19)20/h2-7H,1H3,(H2,13,15)

InChI Key

XFMLVAVWVXZAFN-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C=N1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N

Canonical SMILES

CN1C=C(C=N1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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